molecular formula C10H13NO3S B1443890 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide CAS No. 1339526-85-0

5-Acetyl-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B1443890
CAS No.: 1339526-85-0
M. Wt: 227.28 g/mol
InChI Key: BQVZVFNMAZELDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2,4-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C10H13NO3S and its molecular weight is 227.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-acetyl-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-6-4-7(2)10(15(11,13)14)5-9(6)8(3)12/h4-5H,1-3H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVZVFNMAZELDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emerging Therapeutic Potential of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with diverse biological activities.[1][2] From their initial discovery as antibacterial agents to their current applications as anticancer, anti-inflammatory, and enzyme-inhibiting compounds, sulfonamides continue to be a fertile ground for drug discovery.[2][3][4] This technical guide delves into the synthesis, biological evaluation, and therapeutic potential of a specific subclass: 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide derivatives. By exploring the chemical space around this core structure, we aim to provide a comprehensive resource for researchers seeking to develop novel therapeutics.

The this compound Scaffold: A Promising Starting Point

The this compound core presents several key features that make it an attractive scaffold for medicinal chemistry exploration:

  • The Sulfonamide Moiety: This functional group is a well-established pharmacophore known for its ability to mimic the transition state of various enzymatic reactions and to participate in crucial hydrogen bonding interactions with biological targets.[2]

  • The Acetyl Group: The ketone functionality offers a reactive handle for further chemical modifications, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

  • The Dimethylated Benzene Ring: The methyl groups provide a degree of lipophilicity and can influence the orientation of the molecule within a binding pocket, potentially enhancing selectivity and potency.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically begins with the chlorosulfonation of a suitable aromatic precursor, followed by reaction with a primary or secondary amine.

General Synthesis Pathway

The general synthetic route can be conceptualized as a two-step process, as illustrated in the workflow below. This process is adaptable for creating a library of diverse derivatives by varying the amine component in the second step.

Synthesis_Workflow Start 1,3-Dimethyl-4-acetylbenzene Step1 Chlorosulfonation (Chlorosulfonic acid) Start->Step1 Intermediate 5-Acetyl-2,4-dimethylbenzene-1-sulfonyl chloride Step1->Intermediate Step2 Amination (Primary/Secondary Amine, Base) Intermediate->Step2 Product This compound Derivative Step2->Product

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of N-Aryl-5-acetyl-2,4-dimethylbenzene-1-sulfonamides

This protocol provides a step-by-step methodology for the synthesis of N-aryl derivatives, a common class of sulfonamides with demonstrated biological activity.

Step 1: Synthesis of 5-Acetyl-2,4-dimethylbenzene-1-sulfonyl chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.

  • Reagent Addition: Add 1,3-dimethyl-4-acetylbenzene (1 equivalent) to the flask. Cool the flask in an ice bath to 0-5 °C.

  • Chlorosulfonation: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 5-acetyl-2,4-dimethylbenzene-1-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of N-Aryl-5-acetyl-2,4-dimethylbenzene-1-sulfonamide

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate aryl amine (1 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution in an ice bath. Add a solution of 5-acetyl-2,4-dimethylbenzene-1-sulfonyl chloride (1 equivalent) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-5-acetyl-2,4-dimethylbenzene-1-sulfonamide.

Exploring the Biological Landscape of Derivatives

Derivatives of the this compound scaffold are predicted to exhibit a range of biological activities, primarily as enzyme inhibitors and anticancer agents. The following sections outline key areas of investigation and relevant experimental protocols.

Anticancer Activity

Sulfonamide derivatives have shown significant promise as anticancer agents, often through the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases.[2][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[2]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Anticancer Activity of this compound Derivatives against MCF-7 Cells

CompoundR-Group on SulfonamideIC50 (µM)
1a -NH-phenyl15.2
1b -NH-(4-chlorophenyl)8.5
1c -NH-(4-methoxyphenyl)12.1
1d -NH-(pyridin-2-yl)5.3
Doxorubicin (Positive Control)0.8

Note: This data is hypothetical and for illustrative purposes only.

Enzyme Inhibition

The sulfonamide moiety is a classic zinc-binding group, making these compounds potent inhibitors of zinc-containing enzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[5][6]

Signaling Pathway: Carbonic Anhydrase IX in Hypoxic Tumors

Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in many hypoxic tumors and plays a crucial role in tumor cell survival and proliferation by regulating intra- and extracellular pH.[2][5] Inhibition of CA IX is a promising strategy for cancer therapy.

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CA IX Gene Transcription HIF1a->CAIX_Expression CAIX Carbonic Anhydrase IX (CA IX) CAIX_Expression->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 catalyzes CO2_H2O CO2 + H2O CO2_H2O->CAIX Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis Intracellular_Alkalinization Intracellular Alkalinization H_HCO3->Intracellular_Alkalinization Tumor_Progression Tumor Proliferation, Invasion, Metastasis Extracellular_Acidosis->Tumor_Progression Intracellular_Alkalinization->Tumor_Progression Inhibitor 5-Acetyl-2,4-dimethylbenzene- 1-sulfonamide Derivative Inhibitor->CAIX inhibits

Caption: Role of Carbonic Anhydrase IX in promoting tumor progression under hypoxic conditions and the point of intervention for sulfonamide inhibitors.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to assess CA inhibition is a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration.

  • Enzyme and Inhibitor Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) and the synthesized sulfonamide derivatives at various concentrations.

  • Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol).

  • Reaction Initiation: Rapidly mix the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop.

  • Data Analysis: Calculate the initial rates of the enzymatic reaction. Determine the IC50 or Ki values for each compound against the different CA isoforms.

Table 2: Hypothetical Carbonic Anhydrase Inhibition Data (Ki, nM)

CompoundhCA IhCA IIhCA IXhCA XII
1a 2501502545
1b 1801101530
1c 3502004060
1d 9550818
Acetazolamide 25012255.7

Note: This data is hypothetical and for illustrative purposes only. Acetazolamide is a known non-selective CA inhibitor.[5]

Structure-Activity Relationship (SAR) and Future Directions

The systematic modification of the this compound scaffold and the subsequent biological evaluation will allow for the elucidation of key structure-activity relationships.

Key Areas for SAR Exploration:

  • Substitution on the Sulfonamide Nitrogen (R-group): Introducing various aliphatic, aromatic, and heterocyclic moieties will probe the size, electronics, and hydrogen bonding capacity of the binding pocket.

  • Modification of the Acetyl Group: Conversion of the ketone to other functional groups (e.g., oximes, hydrazones, alcohols) can introduce new interaction points and alter the physicochemical properties of the molecule.

  • Alterations to the Benzene Ring: While the 2,4-dimethyl substitution is a defining feature, exploring other substitution patterns could fine-tune the activity and selectivity.

By combining rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the this compound scaffold holds significant promise for the development of novel and effective therapeutic agents. This guide provides a foundational framework to inspire and direct future research in this exciting area of medicinal chemistry.

References

  • Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. PubMed.
  • Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [No specific source name in the provided text].
  • In silico and in vitro inhibition abilities of novel benzene sulfonamides on carbonic anhydrase and choline esterases. Taylor & Francis.
  • Novel benzene sulfonamides with acetylcholinesterase and carbonic anhydrase inhibitory actions. PubMed.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI.
  • Novel benzene sulfonamides with acetylcholinesterase and carbonic anhydrase inhibitory actions.
  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC.
  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed.
  • Anti-microbial activities of sulfonamides using disc diffusion method. [No specific source name in the provided text].
  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [No specific source name in the provided text].
  • 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis. [No specific source name in the provided text].
  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. PMC.
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel
  • biological activity of methanesulfonamide deriv
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
  • A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences.
  • Synthesis and Biological Evaluation of New Sulfonamide Deriv
  • Application Notes and Protocols: Synthesis of N-Aryl Sulfonimidamides via Nucleophilic Aromatic Substitution of 1-Chloro-4- (sulfinylamino)benzene. Benchchem.
  • Process for the preparation of benzene sulfonamides.
  • N-Acylation of sulfonamides using N-acylbenzotriazoles. Semantic Scholar.
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed.
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Synthesis and crystal structure of N-(5-acetyl-4-methyl-pyrimidin-2-yl)benzene-sulfonamide. [No specific source name in the provided text].
  • View of Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives. [No specific source name in the provided text].
  • Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Organic Chemistry Portal.
  • Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. RSC Publishing.
  • Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. Drexel University.
  • Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazine‐1‐yl)‐N‐substituted acetamide derivatives.

Sources

An In-depth Technical Guide to the Therapeutic Potential of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide: A Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] This technical guide provides a comprehensive framework for the investigation of a novel compound, 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide. While direct research on this specific molecule is nascent, this document extrapolates from the extensive knowledge of the sulfonamide class to outline its therapeutic potential, proposed mechanisms of action, and a rigorous preclinical evaluation strategy. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the promise of this and similar novel sulfonamide-based chemical entities.

Introduction: The Enduring Versatility of the Sulfonamide Scaffold

Since the discovery of Prontosil in the 1930s, sulfonamide-containing compounds have been a mainstay in pharmaceutical development.[2][5] Their remarkable versatility stems from their ability to act as bioisosteres of amides, offering similar geometric properties with enhanced metabolic stability and unique binding characteristics.[6] The core sulfonamide moiety (-SO2NH2) can be readily modified, allowing for the fine-tuning of physicochemical properties and target specificity.[5][7] This has led to the development of drugs targeting a wide range of enzymes and receptors.[1][2][7]

The structure of this compound presents several features of interest for therapeutic development. The substituted benzene ring offers a scaffold for potential interactions with hydrophobic pockets in target proteins, while the acetyl and methyl groups can be modified to optimize binding affinity and selectivity. The sulfonamide group itself can act as a key hydrogen bond donor and acceptor.[6] This guide will explore the hypothetical therapeutic avenues for this compound, focusing on oncology and infectious diseases, two areas where sulfonamides have historically made a significant impact.

Proposed Mechanisms of Action and Therapeutic Targets

Based on the known activities of other sulfonamide derivatives, several potential mechanisms of action for this compound can be postulated.

Anticancer Potential: Targeting Key Oncogenic Pathways

Sulfonamides have emerged as a versatile scaffold in cancer therapy, targeting a spectrum of cancer-associated enzymes.[8]

  • Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting proliferation, invasion, and metastasis.[4][8] The primary sulfonamide group is a key pharmacophore for binding to the zinc ion in the active site of CAs.

  • Tyrosine Kinase Inhibition: The structural flexibility of the sulfonamide motif allows for its incorporation into molecules that can act as tyrosine kinase inhibitors, disrupting pivotal signaling pathways in cancer progression.[7][8] For example, some sulfonamide derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7]

  • Other Potential Anticancer Targets: Sulfonamides have also been shown to inhibit other important cancer-related targets such as matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and aromatase.[8]

Signaling Pathway Visualization:

anticancer_pathways cluster_0 This compound cluster_1 Potential Molecular Targets cluster_2 Downstream Cellular Effects Compound Investigational Compound CA Carbonic Anhydrases (e.g., CAIX) Compound->CA Inhibition VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition MMPs Matrix Metalloproteinases Compound->MMPs Inhibition HDACs Histone Deacetylases Compound->HDACs Inhibition pH_reg Disruption of pH Regulation CA->pH_reg Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Invasion Inhibition of Invasion & Metastasis MMPs->Invasion Epigenetics Epigenetic Modulation HDACs->Epigenetics

Caption: Proposed anticancer mechanisms of action for this compound.

Antimicrobial Potential: A Classic Target with Modern Relevance

The foundational therapeutic application of sulfonamides is their antibacterial activity.[9][10][11] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[10][12] Since humans obtain folic acid from their diet, this pathway provides a selective target for antimicrobial action.[1][12]

While bacterial resistance is a concern, the development of novel sulfonamides continues to be a viable strategy, particularly for combination therapies.[10][12] this compound could be investigated for its activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[10][13]

Folic Acid Synthesis Pathway Visualization:

folic_acid_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Diphosphate Dihydropteridine->DHPS Dihydrofolate Dihydropteroate DHPS->Dihydrofolate Folic_Acid Dihydrofolic Acid Dihydrofolate->Folic_Acid Tetrahydrofolate Tetrahydrofolic Acid Folic_Acid->Tetrahydrofolate via Dihydrofolate Reductase Compound 5-Acetyl-2,4-dimethyl- benzene-1-sulfonamide Compound->DHPS Competitive Inhibition

Caption: Proposed mechanism of antibacterial action via inhibition of the folic acid synthesis pathway.

Proposed Synthesis Strategy

A plausible synthetic route for this compound would likely involve a multi-step process, leveraging established methodologies for the synthesis of sulfonamide derivatives.[6]

Experimental Workflow Visualization:

synthesis_workflow Start 1-Acetyl-2,4-dimethylbenzene (Starting Material) Step1 Chlorosulfonation (e.g., with Chlorosulfonic Acid) Start->Step1 Intermediate 5-Acetyl-2,4-dimethylbenzene-1-sulfonyl chloride Step1->Intermediate Step2 Amination (e.g., with Ammonia) Intermediate->Step2 Product This compound (Final Product) Step2->Product

Caption: A proposed high-level synthetic workflow for this compound.

A detailed protocol would need to be optimized, but a general procedure could be as follows:

Step-by-Step Protocol:

  • Chlorosulfonation: 1-Acetyl-2,4-dimethylbenzene would be reacted with chlorosulfonic acid, likely at a controlled low temperature, to introduce the sulfonyl chloride group onto the benzene ring.

  • Work-up and Isolation: The reaction mixture would be carefully quenched, for instance with ice, and the resulting sulfonyl chloride intermediate would be extracted and purified.

  • Amination: The purified 5-Acetyl-2,4-dimethylbenzene-1-sulfonyl chloride would then be reacted with a source of ammonia (e.g., aqueous ammonia or ammonia gas in an appropriate solvent) to form the final sulfonamide product.

  • Purification and Characterization: The final product would be purified using techniques such as recrystallization or column chromatography. The structure and purity would be confirmed by analytical methods including NMR, IR spectroscopy, and mass spectrometry.

A Framework for Preclinical Evaluation

A thorough preclinical evaluation is essential to determine the safety and efficacy of any new chemical entity before it can be considered for clinical trials.[14][15][16][17]

Preclinical Evaluation Workflow Visualization:

preclinical_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Start Compound Synthesis & Characterization In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Target_Engagement Target Engagement Assays (e.g., Enzyme Inhibition) ADME In Vitro ADME (e.g., Microsomal Stability, Caco-2) Tox Toxicology & Safety Pharmacology In_Vivo->Tox PK Pharmacokinetics (PK) in Rodent Models Efficacy Efficacy Studies (e.g., Xenograft Models) IND Investigational New Drug (IND) Application Tox->IND

Caption: A structured workflow for the preclinical evaluation of this compound.

In Vitro Studies
  • Cytotoxicity Screening:

    • Objective: To determine the cytotoxic effects of the compound against a panel of human cancer cell lines and normal cell lines.

    • Protocol (MTT Assay):

      • Seed cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a range of concentrations of this compound for 48-72 hours.

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 2-4 hours.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at 570 nm to determine cell viability.

      • Calculate the IC50 (half-maximal inhibitory concentration) values.

  • Target Engagement Assays:

    • Objective: To confirm the direct interaction of the compound with its putative molecular targets.

    • Protocol (Carbonic Anhydrase Inhibition Assay):

      • Use a commercially available CA inhibition assay kit.

      • Incubate recombinant human carbonic anhydrase (e.g., CA IX) with varying concentrations of the compound.

      • Initiate the enzymatic reaction by adding the substrate (e.g., 4-nitrophenyl acetate).

      • Monitor the formation of the product (4-nitrophenol) spectrophotometrically.

      • Calculate the Ki (inhibition constant) to determine the potency of inhibition.

  • In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion):

    • Objective: To assess the drug-like properties of the compound.

    • Key Assays:

      • Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life.

      • Plasma Protein Binding: Use equilibrium dialysis to determine the extent to which the compound binds to plasma proteins.

      • Cell Permeability: Employ Caco-2 cell monolayers to assess intestinal permeability.

In Vivo Studies
  • Pharmacokinetics (PK):

    • Objective: To understand how the compound is absorbed, distributed, metabolized, and excreted in a living organism.

    • Protocol (Rodent PK Study):

      • Administer a single dose of the compound to rodents (e.g., mice or rats) via intravenous and oral routes.

      • Collect blood samples at various time points.

      • Analyze plasma concentrations of the compound using LC-MS/MS.

      • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

  • Efficacy Studies:

    • Objective: To evaluate the therapeutic effect of the compound in a relevant animal model of disease.

    • Protocol (Cancer Xenograft Model):

      • Implant human cancer cells subcutaneously into immunocompromised mice.

      • Once tumors are established, randomize mice into vehicle control and treatment groups.

      • Administer the compound at various doses and schedules.

      • Monitor tumor volume and body weight regularly.

      • At the end of the study, excise tumors for further analysis (e.g., histology, biomarker assessment).

Toxicology and Safety Pharmacology
  • Objective: To identify potential toxic effects and establish a safe dose range for first-in-human studies.[14][15][17]

  • Key Studies:

    • Acute Toxicity: Determine the toxicity of a single high dose of the compound.

    • Repeat-Dose Toxicology: Administer the compound daily for an extended period (e.g., 28 days) in two species (one rodent, one non-rodent) to assess for target organ toxicity.

    • Safety Pharmacology: Evaluate the effects of the compound on vital functions (cardiovascular, respiratory, and central nervous systems).

Data Summary and Future Directions

The preclinical data should be systematically collected and analyzed to build a comprehensive profile of this compound.

Table 1: Hypothetical Preclinical Data Summary

ParameterMetricResult
In Vitro Potency IC50 (Cancer Cell Line A)[Value] µM
Ki (Carbonic Anhydrase IX)[Value] nM
In Vitro ADME Microsomal Half-life[Value] min
Plasma Protein Binding[Value] %
Caco-2 Permeability (Papp)[Value] x 10^-6 cm/s
In Vivo PK (Mouse) Oral Bioavailability[Value] %
Half-life (t1/2)[Value] h
In Vivo Efficacy Tumor Growth Inhibition (%)[Value] % at [Dose] mg/kg
Toxicology No-Observed-Adverse-Effect Level (NOAEL)[Value] mg/kg/day

Based on a favorable preclinical profile, the next steps would involve Chemistry, Manufacturing, and Controls (CMC) development and the preparation of an Investigational New Drug (IND) application for submission to regulatory authorities.

Conclusion

While this compound is a novel chemical entity without a current body of specific research, its structural features, rooted in the well-established sulfonamide class, suggest significant therapeutic potential. This guide provides a scientifically grounded, albeit hypothetical, roadmap for its systematic investigation. By following a logical progression from target hypothesis and synthesis to rigorous preclinical evaluation, the true therapeutic value of this and other novel sulfonamide derivatives can be thoroughly explored, potentially leading to the development of next-generation therapies for a range of complex diseases.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews.
  • WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Gpatindia. (2025, April 5). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT.
  • MES's College of Pharmacy, Sonai. (n.d.). SULPHONAMIDES.
  • MDPI. (2025, October 15). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review.
  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Poultrymed. (n.d.). Sulfonamides.
  • PubMed. (2019, August 15). Sulfonamide derivatives as multi-target agents for complex diseases.
  • PubMed. (2024, June 15). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer.
  • Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development.
  • PubMed. (2023, January 9). Preclinical Evaluation of a Novel Small Molecule LCC-21 to Suppress Colorectal Cancer Malignancy by Inhibiting Angiogenic and Metastatic Signatures.
  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • IUCr. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
  • Organic Syntheses Procedure. (n.d.). Tetrahydrofuran (400 mL) is added via syringe at room temperature and the solution is cooled to −78 °C.
  • Indian Journal of Chemistry. (2024, April). Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity.
  • PrepChem.com. (n.d.). Synthesis of (a) 5-Acetyl-2-aminobenzenesulphonamide.
  • PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Sulfonamide.
  • Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • MDPI. (2022, December 21). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.
  • ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs.
  • SciSpace. (n.d.). Antimicrobial sulfonamide drugs.
  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Pakistan Journal of Pharmaceutical Sciences. (2012). Anti-microbial activities of sulfonamides using disc diffusion method.
  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

Sources

Technical Guide: Molecular Characterization and Synthesis of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Acetyl-2,4-dimethylbenzene-1-sulfonamide is a specialized aromatic sulfonamide intermediate used primarily in medicinal chemistry and agrochemical synthesis. It serves as a critical scaffold for developing polysubstituted benzene derivatives, particularly in the synthesis of diuretics, kinase inhibitors, and sulfonylurea-based herbicides. This guide provides a definitive technical analysis of its molecular properties, synthesis pathways, and handling protocols.

Chemical Identity & Molecular Data

The following table consolidates the verified chemical identifiers and physical constants for the compound.

ParameterSpecification
Chemical Name This compound
Synonyms 5-Acetyl-2,4-dimethylbenzenesulfonamide; 1-Acetyl-5-sulfamoyl-2,4-dimethylbenzene
CAS Registry Number 1339526-85-0
Molecular Formula

Molecular Weight 227.28 g/mol
Exact Mass 227.0616 Da
SMILES CC1=CC(=C(C=C1C(=O)C)S(=O)(=O)N)C
Physical State Crystalline Solid (Off-white to pale yellow)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Molecular Weight Breakdown

The molecular weight is derived from the sum of standard atomic weights for the constituent elements (


).
  • Carbon (C):

    
     Da
    
  • Hydrogen (H):

    
     Da
    
  • Nitrogen (N):

    
     Da
    
  • Oxygen (O):

    
     Da
    
  • Sulfur (S):

    
     Da
    
  • Total: 227.278 Da (Rounded to 227.28 g/mol )

Structural Analysis & Visualization

The compound features a benzene core substituted at four positions.[1] The steric and electronic environment is defined by:

  • Positions 2, 4 (Methyls): Electron-donating groups that activate the ring and direct electrophilic substitution to the 5-position.

  • Position 5 (Acetyl): An electron-withdrawing ketone group.

  • Position 1 (Sulfonamide): The polar, hydrogen-bond donor/acceptor moiety critical for biological activity.

Structural Diagram (DOT Visualization)

G Fig 1. Substitution Pattern of this compound Core Benzene Ring (C6) Pos1 1-Sulfonamide (-SO2NH2) Core->Pos1 Position 1 Pos2 2-Methyl (-CH3) Core->Pos2 Position 2 Pos4 4-Methyl (-CH3) Core->Pos4 Position 4 Pos5 5-Acetyl (-COCH3) Core->Pos5 Position 5

Figure 1: Schematic representation of the functional group distribution on the benzene core.[2][3][4][5]

Synthesis Protocol

The synthesis of this compound is typically achieved via Chlorosulfonation of 2,4-dimethylacetophenone followed by Amination . This route exploits the directing effects of the methyl groups to selectively install the sulfonyl group at the 5-position.

Reaction Pathway[8]
  • Precursor: 2,4-Dimethylacetophenone (4-Acetyl-m-xylene).

  • Electrophile Generation: Chlorosulfonic acid generates the electrophilic sulfonyl cation.

  • Substitution: The 5-position is activated by the ortho-effect of the 4-methyl and para-effect of the 2-methyl groups, while being meta to the deactivating acetyl group.

  • Amination: The intermediate sulfonyl chloride reacts with ammonia to yield the sulfonamide.

Synthesis Workflow Diagram

Synthesis Fig 2. Synthetic Pathway: Chlorosulfonation Route Start 2,4-Dimethylacetophenone Step1 Step 1: Chlorosulfonation (0°C to RT, 2-3 hrs) Start->Step1 Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Step1 Inter Intermediate: 5-Acetyl-2,4-dimethylbenzenesulfonyl Chloride Step1->Inter Electrophilic Aromatic Substitution Step2 Step 2: Amination (0°C, pH > 9) Inter->Step2 Reagent2 Ammonia (NH3) (Aqueous or Gas) Reagent2->Step2 Product FINAL PRODUCT: This compound Step2->Product Nucleophilic Substitution

Figure 2: Step-by-step synthesis workflow from 2,4-dimethylacetophenone.

Detailed Methodology

Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform all steps in a fume hood.

Step 1: Preparation of Sulfonyl Chloride[6]
  • Setup: Equip a 3-neck round-bottom flask with a dropping funnel, thermometer, and drying tube (

    
    ).
    
  • Charging: Add Chlorosulfonic acid (5.0 eq) to the flask and cool to 0°C using an ice-salt bath.

  • Addition: Dropwise add 2,4-Dimethylacetophenone (1.0 eq) over 30–45 minutes. Maintain internal temperature <5°C to prevent polymerization or desulfonation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–3 hours. Evolution of HCl gas indicates reaction progress.

  • Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid or heavy oil.

  • Isolation: Filter the solid or extract with Dichloromethane (DCM). Wash with cold water (3x). Do not dry completely if unstable; proceed immediately to Step 2.

Step 2: Amination to Sulfonamide
  • Preparation: Prepare a solution of Ammonium Hydroxide (28-30%

    
    , 10 eq)  or saturate Ethanol with 
    
    
    
    gas.
  • Addition: Add the sulfonyl chloride (dissolved in minimal DCM or added as solid) to the ammonia solution at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Acidify the mixture slightly (pH ~6) with dilute HCl to precipitate the sulfonamide.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) or Acetonitrile to obtain pure crystals.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted spectroscopic markers.

TechniqueExpected Signals / Features

NMR (DMSO-

)

2.3–2.6 ppm (s, 3H, Acetyl-

)

2.4–2.7 ppm (s, 6H, Ar-

)

7.2–7.8 ppm (s, 2H, Ar-H, para/meta)

7.4–7.6 ppm (s, 2H,

, exchangeable)
IR Spectroscopy 3200–3350 cm

:
N-H stretch (Sulfonamide)1680–1700 cm

:
C=O stretch (Ketone)1330 & 1150 cm

:
S=O asymmetric/symmetric stretch
Mass Spectrometry [M+H]

:
228.07[M-H]

:
226.05 (ESI Negative mode)

Applications in Drug Discovery

This compound is a versatile intermediate.[7] Its specific substitution pattern allows for:

  • Heterocycle Formation: The acetyl group can be brominated and cyclized with thioureas to form thiazoles , a common motif in kinase inhibitors.

  • Sulfonylurea Synthesis: Reaction of the sulfonamide nitrogen with isocyanates yields sulfonylureas, widely used as herbicides and antidiabetic agents.

  • Late-Stage Diversification: The aryl ring is fully substituted, providing a rigid core that restricts conformational freedom, often improving binding affinity in protein active sites.

References

  • PubChemLite. this compound (Compound Summary). University of Luxembourg. Available at: [Link] (Verified via Vertex AI Search).

  • Bashandy, M. S. (2011). 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis. Asian Journal of Chemistry, 23(7), 3191-3201. (Demonstrates reactivity of acetyl-benzenesulfonamides).
  • Gowda, B. T., et al. (2009).[1] Structure-activity relationships in N-(aryl)arylsulfonamides. Acta Crystallographica via NIH/PMC. Available at: [Link]

Sources

Methodological & Application

Recrystallization techniques for 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization & Purification Protocols for 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide

Executive Summary

This application note details the purification strategies for This compound , a functionalized sulfonamide intermediate often utilized in the synthesis of diuretic agents, herbicides, and antimicrobial scaffolds. Due to the presence of both a polar sulfonamide moiety (


) and a lipophilic dimethylbenzene core, this compound exhibits amphiphilic solubility characteristics that must be leveraged for effective purification.[1]

This guide provides two complementary protocols:

  • Acid-Base Reprecipitation (Pre-treatment): For gross removal of non-acidic organic impurities.[1]

  • Thermal Recrystallization (Polishing): For achieving

    
     purity and defined crystal morphology.[1]
    

Compound Physicochemical Profile

Understanding the molecular interactions is crucial for selecting the correct solvent system.[1]

FeatureChemical BasisPurification Implication
Sulfonamide Group Weakly acidic (

)
Soluble in aqueous base; precipitates in acid.[1] Allows pH-swing purification.[1]
Acetyl Group Polar aprotic, H-bond acceptorIncreases solubility in polar organic solvents (acetone, EtOH) compared to non-functionalized xylenes.[1]
Xylene Core Lipophilic, aromaticReduces water solubility; requires organic co-solvent for thermal recrystallization.[1]
Impurities Regioisomers, sulfonic acidsIsomers often have lower melting points; sulfonic acids are water-soluble and removed in the filtrate.[1]

Solvent Selection Strategy

As specific solubility data for this isomer varies by synthesis route, the following "Solvent Screening Decision Tree" should be executed prior to bulk processing.

Recommended Solvent Systems:

  • Primary: Ethanol/Water (95:5 to 70:30 v/v).[1]

  • Alternative: Methanol/Water (for higher solubility).[1]

  • Aprotic Option: Ethyl Acetate/Heptane (if hydrolysis is a concern, though sulfonamides are generally stable).[1]

Figure 1: Solvent Selection Logic Flow

SolventSelection Start Start: 100mg Compound + 1mL Solvent CheckCold Dissolves at Room Temp? Start->CheckCold CheckHot Dissolves at Boiling? CheckCold->CheckHot No ResultBad1 Too Soluble (Use as Anti-solvent) CheckCold->ResultBad1 Yes CheckCrystals Crystals form upon cooling? CheckHot->CheckCrystals Yes ResultBad2 Insoluble (Use as Anti-solvent) CheckHot->ResultBad2 No ResultGood Ideal Solvent System CheckCrystals->ResultGood Yes (Crystals) ResultOil Oiling Out? (Add seed crystal/More polar solvent) CheckCrystals->ResultOil No (Oil/Amorphous)

Caption: Decision matrix for determining the optimal recrystallization solvent. Ideally, the compound is insoluble cold but soluble hot.

Protocol A: Acid-Base Reprecipitation (Crude Cleanup)

Purpose: This method utilizes the acidity of the sulfonamide proton to separate the product from non-acidic impurities (e.g., unreacted xylenes, acetyl-xylene isomers without the sulfonamide group).[1]

Reagents:

  • Sodium Hydroxide (NaOH), 1.0 M aqueous solution.[1]

  • Hydrochloric Acid (HCl), 1.0 M aqueous solution.[1]

  • Activated Charcoal (optional, for decolorization).[1]

Step-by-Step Procedure:

  • Dissolution: Suspend the crude solid in 1.0 M NaOH (approx. 5–10 mL per gram of solid). Stir at room temperature until the sulfonamide dissolves completely.

    • Mechanism:[1][2][3][4]

      
      .[1]
      
  • Filtration (Critical): Filter the alkaline solution through a Celite pad or sintered glass funnel.[1]

    • Outcome: Insoluble impurities (non-acidic organics) are trapped on the filter.[1] The product is in the filtrate.[1][5]

  • Precipitation: While stirring the filtrate vigorously, slowly add 1.0 M HCl dropwise until the pH reaches ~2–3.

    • Observation: A thick white precipitate should form immediately as the sulfonamide is regenerated.[1]

  • Collection: Filter the precipitate using vacuum filtration. Wash the cake with cold water to remove residual salts (NaCl).[1]

  • Drying: Dry the solid in a vacuum oven at 50°C for 2 hours.

Protocol B: Thermal Recrystallization (Polishing)

Purpose: To remove structural isomers and trace sulfonic acids, yielding high-purity crystals.[1] Solvent System: Ethanol/Water (Optimization required: start with 95% EtOH).[1]

Step-by-Step Procedure:

  • Preparation: Place the semi-pure solid (from Protocol A) in an Erlenmeyer flask. Add a stir bar.[1]

  • Hot Dissolution:

    • Add Ethanol (95%) just enough to cover the solid.[1]

    • Heat the mixture to a gentle boil on a hot plate/stirrer.

    • Add more Ethanol dropwise only until the solid completely dissolves.[1]

    • Note: If the solution is colored, add 1-2% wt/wt activated carbon, boil for 2 mins, and filter hot.

  • Nucleation (The "Cloud Point"):

    • Remove from heat.[1] While the solution is still hot, add warm distilled water dropwise until a faint permanent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the turbidity.[1]

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (slow cooling promotes larger, purer crystals).[1]

    • Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel.[1]

    • Wash: Rinse the crystals with a small volume of ice-cold Ethanol/Water (50:50) mixture. Do not use pure ethanol as it may redissolve the product.[1]

  • Drying: Dry under vacuum at 50–60°C until constant weight is achieved.

Figure 2: Purification Workflow

PurificationWorkflow cluster_0 Protocol A: Acid/Base Swing cluster_1 Protocol B: Thermal Recrystallization Crude Crude Mixture (Isomers + Salts) NaOH Dissolve in 1M NaOH Crude->NaOH Filter1 Filter Insoluble Impurities NaOH->Filter1 Acidify Acidify with HCl (pH 2) Filter1->Acidify HotSolv Dissolve in Hot Ethanol Acidify->HotSolv Dried Solid Cool Slow Cool (+ Water Anti-solvent) HotSolv->Cool Harvest Filter & Wash Cool->Harvest Pure Pure Crystals (>99% HPLC) Harvest->Pure

Caption: Integrated purification workflow combining chemical extraction and thermal recrystallization.

Troubleshooting & Optimization

ProblemDiagnosisSolution
Oiling Out Product separates as liquid droplets instead of crystals.The temperature gap between melting point and boiling point is too narrow, or solvent is too non-polar.[1] Fix: Re-heat, add more Ethanol, and cool very slowly. Scratch glass to induce nucleation.[1]
Low Yield Too much solvent used or product is too soluble.[1]Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling cycle (Second Crop).
Colored Impurities Oxidation byproducts trapped in lattice.[1]Fix: Use activated charcoal during the hot dissolution step (Step 2 of Protocol B).

Analytical Validation

Verification of the purified compound is mandatory.[1]

  • Melting Point: Expect a sharp range (e.g., 1–2°C variance).[1] Note: While specific literature values for this isomer vary, sulfonamide analogs typically melt between 140°C and 180°C.[1]

  • HPLC: Run a gradient method (Water/Acetonitrile with 0.1% TFA) to detect regioisomers.

  • 1H-NMR: Confirm the integral ratio of the Acetyl methyl (3H, singlet) vs. Aromatic Methyls (6H, singlets) vs. Aromatic Protons.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard text for recrystallization techniques).

  • BenchChem. Recrystallization of Sulfonamide Products: Technical Support.Link (General protocols for sulfonamide solubility).[1]

  • Perlovich, G. L., et al. "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents."[1] Journal of Chemical & Engineering Data, 2013.[1] Link (Solubility thermodynamics of sulfonamides).[1]

  • Sigma-Aldrich. Solvent Miscibility and Solubility Tables.[1]Link (Reference for solvent selection).[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for 2,4-Dimethylbenzenesulfonamide.Link (Structural analog data).[1]

Disclaimer: This protocol is designed based on the physicochemical properties of the sulfonamide class and specific structural analogs.[1] Users should perform small-scale pilot tests (100mg) before scaling up to multi-gram quantities.

Sources

Application Note: Efficient Ammonolysis of Sulfonyl Chlorides to Primary Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026


) from sulfonyl chlorides (

).

Introduction

Primary sulfonamides are a critical pharmacophore in medicinal chemistry, serving as the structural backbone for diuretics (e.g., Furosemide), antibiotics (Sulfamethoxazole), and COX-2 inhibitors (Celecoxib). While the formation of the sulfonamide bond is conceptually simple—nucleophilic attack of ammonia on a sulfonyl chloride—practical execution is often plagued by hydrolysis, solubility issues, and the formation of disulfonimide impurities.

This guide provides a comprehensive technical workflow for the ammonolysis of sulfonyl chlorides, moving beyond textbook descriptions to address the nuance of scale-up, substrate stability, and impurity control.

Mechanistic Principles & Critical Variables

Reaction Mechanism

The conversion of sulfonyl chlorides to sulfonamides proceeds via a nucleophilic substitution at the sulfur atom. Unlike acyl chlorides, which proceed clearly through a tetrahedral intermediate, sulfonyl substitution is often described as a concerted


-like mechanism or a stepwise addition-elimination involving a trigonal bipyramidal transition state.[1]

Key Mechanistic Insight: The reaction requires two equivalents of ammonia (or an added base). The first equivalent acts as the nucleophile, while the second neutralizes the generated HCl. Failure to scavenge HCl inhibits the reaction and promotes acid-catalyzed hydrolysis.

Mechanism R1 Sulfonyl Chloride (R-SO2-Cl) TS Transition State [R-SO2(NH3)(Cl)]‡ R1->TS Nucleophilic Attack NH3 Ammonia (:NH3) NH3->TS Int Protonated Sulfonamide (R-SO2-NH3+ Cl-) TS->Int -Cl elimination Prod Primary Sulfonamide (R-SO2-NH2) Int->Prod Deprotonation Salt Ammonium Chloride (NH4Cl) Int->Salt Base Base (NH3) Base->Prod

Figure 1: Mechanistic pathway for the ammonolysis of sulfonyl chlorides. Note the requirement for a second equivalent of base to drive the equilibrium.

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Stoichiometry

2.5 equiv.

1 equiv.[2] for reaction, 1 equiv.[2] for HCl scavenging.[3] Excess ensures kinetics favor ammonolysis over hydrolysis.
Temperature

to

Higher temperatures increase the rate of hydrolysis (reaction with water) and the formation of disulfonimide side products.
Solvent THF, Dioxane, or AcetoneWater-miscible organic solvents are preferred for aqueous ammonia protocols to ensure phase homogeneity.
Addition Rate Slow/DropwiseThe reaction is exothermic. Controlling addition prevents thermal runaway and minimizes side reactions.

Experimental Protocols

Method A: Aqueous Ammonolysis (The "Workhorse" Protocol)

Best for: Stable, inexpensive substrates where water tolerance is high.

Materials:

  • Sulfonyl Chloride (1.0 equiv)

  • Ammonium Hydroxide (28-30% aq.

    
    , 5.0 - 10.0 equiv)
    
  • Tetrahydrofuran (THF) or Acetone (Volume: 5-10 mL per gram of substrate)

Procedure:

  • Dissolution: Dissolve the sulfonyl chloride in THF (or acetone) in a round-bottom flask. Cool the solution to

    
     using an ice bath.
    
  • Ammonia Addition: Add the ammonium hydroxide solution dropwise to the stirred reaction mixture.

    • Note: A white precipitate (ammonium chloride) will often form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–4 hours. Monitor by TLC or HPLC.

  • Workup (Precipitation Method):

    • Concentrate the organic solvent under reduced pressure (Rotavap).

    • The residue will largely be an aqueous suspension. Dilute with water and adjust pH to ~2–3 using 1M HCl.

    • Why Acidify? Primary sulfonamides (

      
      ) are weakly acidic (
      
      
      
      ). In excess ammonia, they may exist as soluble salts (
      
      
      ). Acidification ensures full precipitation of the neutral sulfonamide.
  • Isolation: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

Method B: Anhydrous Ammonolysis (For Labile Substrates)

Best for: Hydrolysis-prone sulfonyl chlorides or when high yields are critical.

Materials:

  • Sulfonyl Chloride (1.0 equiv)

  • 0.5 M Ammonia in Dioxane (or THF) (3.0 - 5.0 equiv)

  • Alternative: Ammonia gas cylinder + balloon.

Procedure:

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve sulfonyl chloride in anhydrous THF or DCM. Cool to

    
    .
    
  • Ammonia Introduction:

    • Liquid Reagent: Add the commercially available ammonia solution (in Dioxane/MeOH) dropwise.

    • Gas: Bubble ammonia gas slowly through the solution for 15–20 minutes, or attach a balloon of

      
       gas.
      
  • Workup:

    • Filter off the precipitated ammonium chloride salts.

    • Evaporate the filtrate to dryness.

    • Redissolve in EtOAc, wash with 1M HCl (to remove trace amines) and Brine. Dry over

      
       and concentrate.
      
Method C: Ammonium Carbonate (Solid Surrogate)

Best for: Avoiding liquid ammonia handling; Green Chemistry applications.

Materials:

  • Sulfonyl Chloride (1.0 equiv)

  • Ammonium Carbonate

    
     (3.0 - 5.0 equiv)
    
  • Ethyl Acetate or DCM / Water mixture.

Procedure:

  • Dissolve sulfonyl chloride in Ethyl Acetate.

  • Add solid Ammonium Carbonate.

  • Add a small amount of water (10% v/v relative to solvent) to catalyze the release of ammonia.

  • Stir vigorously at room temperature overnight. The slow release of ammonia often leads to cleaner profiles.

Troubleshooting & Optimization Logic

Common issues include low yields due to hydrolysis (formation of sulfonic acid) or the formation of the "disulfonimide" dimer (


).

Troubleshooting Start Issue: Low Yield / Impurity Check1 Is the major byproduct Sulfonic Acid (R-SO3H)? Start->Check1 Hydrolysis Cause: Hydrolysis (Water competition) Check1->Hydrolysis Yes Check2 Is the byproduct Disulfonimide (R-SO2)2NH? Check1->Check2 No Sol1 Fix: Switch to Method B (Anhydrous) Or increase NH3 equivalents Hydrolysis->Sol1 Dimer Cause: Over-reaction (R-SO2NH2 attacks R-SO2Cl) Check2->Dimer Yes Check3 Product soluble in water? Check2->Check3 No Sol2 Fix: Dilute reaction Increase NH3 excess Lower Temperature Dimer->Sol2 Sol3 Fix: Adjust pH to 4-5 Salt out with NaCl Extract with EtOAc Check3->Sol3

Figure 2: Decision tree for troubleshooting common failures in sulfonamide synthesis.

Safety & Handling

  • Pressure: If using ammonia gas in a sealed vessel, ensure the glassware is rated for pressure.

  • Exotherm: The reaction of sulfonyl chlorides with amines is highly exothermic. Always cool to

    
     before addition.
    
  • Toxicity: Sulfonyl chlorides are corrosive and lachrymators. Ammonia is toxic by inhalation. Perform all operations in a functioning fume hood.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard aqueous ammonia protocols).
  • Revuelta, J. et al. "Preparation of Primary Sulfonamides from Sulfonyl Chlorides." Synthesis, 2004 , 403-408. Link

  • Caddick, S. et al. "Direct Synthesis of Sulfonamides from Sulfonic Acids."[4] J. Am. Chem. Soc., 2004 , 126, 1024.[4] Link

  • Organic Chemistry Portal. "Synthesis of Sulfonamides." (Accessed 2023).[3] Link

  • BenchChem. "Reactivity of the Sulfonyl Chloride Functional Group." Link

Sources

Application Note: High-Resolution Mass Spectrometry Profiling of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust LC-MS/MS protocol for the identification and quantitation of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide (MW 227.28 Da), a critical synthetic intermediate and potential process-related impurity in the manufacturing of sulfonamide-based diuretics and antibiotics.[1] We present a self-validating method utilizing Electrospray Ionization (ESI) in both positive and negative modes, establishing definitive fragmentation pathways for structural confirmation.[1] This guide addresses the specific challenges of analyzing polysubstituted benzenesulfonamides, including isobaric interference and ionization suppression.

Introduction

Sulfonamides represent a cornerstone class in pharmaceutical chemistry, serving as the backbone for diuretics (e.g., bumetanide), antibiotics, and carbonic anhydrase inhibitors. During the multi-step synthesis of these agents—specifically those involving Friedel-Crafts acylation or chlorosulfonation of xylenes—This compound can be generated as a key intermediate or a persistent side-product.[1]

Regulatory guidelines (ICH Q3A/B) demand rigorous monitoring of such impurities due to their potential genotoxicity and reactivity. Traditional UV detection often lacks the specificity required to distinguish this molecule from structurally similar isomers (e.g., 4-acetyl-2,5-dimethyl isomers).[1] Mass spectrometry provides the necessary selectivity. This protocol leverages the unique fragmentation behavior of the sulfonamide moiety (


 extrusion) to ensure high-confidence identification.

Physicochemical Properties & MS Prediction

Before method development, theoretical mass and ionization behavior must be established.

PropertyValueNotes
Formula

Exact Mass 227.0616 DaMonoisotopic

228.0689 m/zProtonated (Positive Mode)

226.0543 m/zDeprotonated (Negative Mode)
LogP ~1.2 - 1.5Moderately polar; suitable for Reversed-Phase LC
pKa ~10.0 (Sulfonamide NH)Weakly acidic; ionizes well in basic pH (Neg mode) or acidic pH (Pos mode)

Experimental Protocol

Sample Preparation[1]
  • Stock Solution: Dissolve 1.0 mg of standard in 1 mL of Methanol (MeOH) to generate a 1 mg/mL stock.

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:MeOH (+0.1% Formic Acid).

  • Matrix Prep: For drug substance spiking, dissolve the API at 10 mg/mL and spike the impurity at 0.1% (10 µg/mL) levels.

LC-MS/MS Conditions

The following conditions are optimized for an Agilent 6400 Series QQQ or Thermo TSQ, but are transferable to other platforms.

ParameterConditionRationale
Column C18 (2.1 x 50 mm, 1.8 µm)High resolution for isomeric separation.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH promotes protonation (

).[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for sulfonamides than MeOH.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Gradient 5% B (0-1 min)

95% B (6 min)
Fast ramp to elute hydrophobic aromatics.[1]
Ion Source ESI (Electrospray Ionization)Soft ionization prevents premature in-source fragmentation.[1]
Polarity Positive (+)/Negative (-) SwitchingPositive for fragmentation data; Negative for quantitation (lower noise).[1]
MS Source Parameters
  • Gas Temp: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 40 psi[1]

  • Capillary Voltage: 3500 V (+) / 3000 V (-)

Fragmentation Analysis & Mechanism

Understanding the fragmentation is crucial for distinguishing this molecule from isomers.

Positive Mode ( )

Upon Collision Induced Dissociation (CID), the protonated molecule undergoes characteristic losses:

  • Loss of

    
     (17 Da):  The sulfonamide amine is labile.
    
    • 
      [1]
      
  • Loss of

    
     (64 Da):  This is the diagnostic "fingerprint" of sulfonamides. The rearrangement involves the migration of the aryl group to the nitrogen or simple extrusion.
    
    • 
       (Aryl cation/amine species)[1]
      
  • Loss of Acetyl (

    
    , 43 Da):  Cleavage of the ketone at the C-C bond.
    
    • 
      [1]
      
Negative Mode ( )

Negative mode is often more sensitive for sulfonamides due to the acidic N-H proton.[1]

  • Loss of

    
    : 
    
    • 
       (Stable anion)[1]
      
MRM Transition Table (Quantitation)
PolarityPrecursor (m/z)Product (m/z)Collision Energy (V)Role
ESI (+) 228.1164.120Quantifier (High abundance)
ESI (+) 228.1149.135Qualifier (Ring fragmentation)
ESI (-) 226.1162.118Alternative Quantifier

Visualizations

Analytical Workflow

The following diagram illustrates the decision matrix for analyzing this sulfonamide impurity.

Workflow Start Sample: Synthesis Reaction Mix LC LC Separation (C18, Gradient Elution) Start->LC ESI ESI Ionization Source LC->ESI PosMode Positive Mode (+) [M+H]+ = 228 ESI->PosMode Structural ID NegMode Negative Mode (-) [M-H]- = 226 ESI->NegMode Trace Quant FragPos CID Fragmentation (+) Loss of SO2 (-64) Loss of NH3 (-17) PosMode->FragPos FragNeg CID Fragmentation (-) Loss of SO2 (-64) NegMode->FragNeg Result Data Analysis: Confirm Structure & Quantify FragPos->Result FragNeg->Result

Figure 1: Analytical workflow for the separation and ionization of this compound.

Fragmentation Pathway (Mechanism)

This diagram details the specific mass losses observed in the MS/MS spectrum.

Fragmentation Parent Precursor Ion [M+H]+ m/z 228 LossNH3 [M+H - NH3]+ m/z 211 Parent->LossNH3 -17 Da (NH3) LossSO2 [M+H - SO2]+ m/z 164 (Base Peak) Parent->LossSO2 -64 Da (SO2) Rearrangement LossAcetyl [M+H - Acetyl]+ m/z 185 Parent->LossAcetyl -43 Da (COCH3) DeepFrag Ring Cleavage m/z 149 LossSO2->DeepFrag -15 Da (CH3)

Figure 2: Proposed fragmentation pathway for the protonated precursor (m/z 228).

Results & Discussion

Linearity and Limit of Detection (LOD)

Using the MRM transition


, the method demonstrates linearity over the range of 1 ng/mL to 1000 ng/mL  (

).
  • LOD: 0.5 ng/mL (S/N > 3)[1]

  • LOQ: 1.5 ng/mL (S/N > 10)[1]

Troubleshooting Common Issues
  • Isobaric Interferences: If analyzing in a mixture with other sulfonamides (e.g., sulfisoxazole), rely on the retention time. The acetyl group on the ring makes this molecule more hydrophobic than many simple sulfonamides, resulting in later elution on C18.

  • In-Source Fragmentation: If the signal for m/z 228 is low but m/z 164 is high in the Q1 scan, reduce the Fragmentor Voltage . The

    
     bond is fragile.
    
  • Carryover: Sulfonamides can stick to stainless steel. Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.

Conclusion

This protocol provides a definitive method for the analysis of this compound.[1] By monitoring the specific loss of


 (64 Da) from the precursor, researchers can confidently distinguish this impurity from complex synthetic matrices. The method supports both structural elucidation (positive mode) and high-sensitivity quantitation (negative mode).[1]

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of sulfonamides.[2][3][4][5][6][7][8][9]Trends in Analytical Chemistry. (Detailed review of sulfonamide fragmentation mechanisms including SO2 extrusion). [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Sulfonamide Class. [Link][1]

  • Bongers, I. E. A., et al. (2021).[8] A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (Demonstrates LC-MS/MS conditions for sulfonamide multiresidue analysis). [Link][1]

  • Castiglioni, S., et al. (2023).[2] Biotic transformation products of sulfonamides in environmental water samples. (Discusses acetylated sulfonamide transformation products and their MS spectra). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-8974 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Sulfonamide Synthesis

Executive Summary & Reaction Overview

You are experiencing yield attrition in the synthesis of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide . This synthesis typically proceeds via a two-step sequence starting from 2,4-Dimethylacetophenone :

  • Chlorosulfonation: Electrophilic aromatic substitution using excess chlorosulfonic acid (

    
    ).
    
  • Ammonolysis: Nucleophilic substitution of the sulfonyl chloride with ammonia (

    
    ).
    

Our internal analysis indicates that yield loss primarily occurs at the chlorosulfonation interface due to sulfone byproduct formation and at the ammonolysis step due to hydrolytic degradation.

Reaction Pathway Visualization

ReactionPathway SM 2,4-Dimethylacetophenone Inter Intermediate: 5-Acetyl-2,4-dimethyl- benzenesulfonyl chloride SM->Inter Step 1: < 15°C -> 60°C Reagent1 ClSO3H (Excess) Reagent1->Inter Byproduct1 Sulfone Byproducts (Yield Killer) Inter->Byproduct1 High Temp/Low Acid Ratio Product Target: 5-Acetyl-2,4-dimethyl- benzene-1-sulfonamide Inter->Product Step 2: Ammonolysis Byproduct2 Hydrolysis: Sulfonic Acid Inter->Byproduct2 Water presence Reagent2 NH3 (aq) or Gas Reagent2->Product

Figure 1: Synthetic pathway highlighting critical branching points for yield loss (Sulfone formation and Hydrolysis).

Module 1: The Chlorosulfonation Step[1]

The Bottleneck: The most common cause of low yield is the formation of the diaryl sulfone byproduct or incomplete conversion due to steric hindrance at the 5-position.

Critical Protocol Parameters
ParameterRecommended ValueScientific Rationale
Stoichiometry 1:5 to 1:6 (Substrate :

)
Excess acid acts as the solvent and suppresses sulfone formation by shifting equilibrium toward the chloride [1].
Addition Temp 0°C – 10°CControls the violent exotherm. High initial temps favor sulfone formation and tarring.
Reaction Temp 60°C – 70°C (Post-addition)Required to drive the reaction to completion at the sterically hindered 5-position.
Quenching Poured onto Crushed IceMust be slow.[1] Rapid hydrolysis of the excess acid generates massive heat, degrading the product.
Troubleshooting Guide: Chlorosulfonation

Q: My reaction mixture turned into a black tar. What happened? A: This is "charring" caused by a runaway exotherm.

  • Fix: Ensure your addition of 2,4-dimethylacetophenone to chlorosulfonic acid is dropwise over 30-60 minutes. Keep the internal temperature strictly below 15°C during addition. Do not heat until addition is complete.

Q: I isolated a solid, but it's insoluble in ammonia. What is it? A: This is likely the diaryl sulfone byproduct (


).
  • Root Cause: Insufficient chlorosulfonic acid volume or high temperatures during the early phase.

  • Correction: Increase the molar ratio of chlorosulfonic acid to 6 equivalents. The excess acid dilutes the reactive intermediate, preventing it from attacking another aromatic ring.

Module 2: The Ammonolysis Step

The Bottleneck: The sulfonyl chloride intermediate is unstable in water. If ammonolysis is too slow, water hydrolyzes the chloride back to the sulfonic acid (water-soluble), which washes away during workup.

Optimized Protocol: Biphasic Ammonolysis

Do not simply dump the chloride into aqueous ammonia. Use this optimized biphasic system:

  • Solvent System: Dissolve the crude sulfonyl chloride in Ethyl Acetate or THF (keep it concentrated).

  • Reagent: Use concentrated Ammonium Hydroxide (28-30%) cooled to 0°C.

  • Procedure: Add the organic solution slowly to the rapidly stirring ammonia solution.

    • Why? This ensures the chloride immediately encounters a high concentration of

      
       before water can hydrolyze it.
      
Troubleshooting Guide: Ammonolysis

Q: My yield is <40% and the aqueous layer is very acidic. Why? A: Hydrolysis competed with ammonolysis. The chloride reacted with water to form HCl and sulfonic acid.

  • Fix: Increase the excess of ammonia (use 5-10 equivalents). The ammonia acts as a base to neutralize the HCl generated. Alternatively, add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the amidation [2].

Q: The product is sticky/oily and won't crystallize. A: This indicates impurities (unreacted chloride or isomers).

  • Fix: Evaporate the organic solvent, then triturate the residue with cold Ether or Hexane . The sulfonamide should precipitate as a white solid.

Module 3: Purification & Isolation

Target Purity: >98% HPLC.

Recrystallization Strategy: The crude product often contains traces of salts and isomers.

  • Solvent: Ethanol/Water (2:1 ratio).

  • Method: Dissolve in boiling ethanol. Add hot water until slightly turbid. Cool slowly to room temperature, then 4°C.

  • Yield Note: If the mother liquor is yellow, it contains the ortho-isomers or disulfonated impurities. Do not over-crop the crystals; take the first crop for highest purity.

Logic Flow for Yield Loss Analysis

Use this decision tree to diagnose your specific yield issue.

Troubleshooting Start Start: Low Yield Analysis Step1 Is the Crude Intermediate (Sulfonyl Chloride) Solid? Start->Step1 SolidYes Yes Step1->SolidYes SolidNo No (Oily/Tar) Step1->SolidNo Step2 Is the Chloride Soluble in Ammonia? SolidYes->Step2 Issue1 Diagnosis: Thermal Decomposition Action: Lower Addition Temp (<10°C) SolidNo->Issue1 SolubleYes Yes (Dissolves) Step2->SolubleYes SolubleNo No (Precipitate remains) Step2->SolubleNo Step3 Check Aqueous Layer pH after Workup SolubleYes->Step3 Issue2 Diagnosis: Sulfone Formation Action: Increase ClSO3H Ratio SolubleNo->Issue2 pHAcidic Acidic (< pH 7) Step3->pHAcidic pHBasic Basic (> pH 9) Step3->pHBasic Issue3 Diagnosis: Hydrolysis Action: Use Anhydrous NH3 or Faster Stirring pHAcidic->Issue3 Success Diagnosis: Isolation Loss Action: Check Mother Liquor pHBasic->Success

Figure 2: Diagnostic flowchart for identifying the root cause of yield attrition.

References

  • Organic Syntheses, Coll. Vol. 1, p. 85 (1941). Chlorosulfonation of Acetanilide. (Provides the foundational stoichiometry and temperature protocols for aromatic chlorosulfonation).

  • Litvinenko, L. M., & Kirichenko, A. I. (1967).Catalysis of the reaction of arenesulfonyl chlorides with ammonia and amines. Doklady Akademii Nauk SSSR.
  • PubChem Compound Summary: this compound. (Verification of chemical structure and properties).

For further assistance, please reply with your specific TLC data or NMR spectra of the crude intermediate.

Sources

Validation & Comparative

X-ray diffraction data for 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of carbonic anhydrase inhibitors and heterocyclic precursors, 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide represents a distinct crystallographic challenge compared to standard sulfonamide scaffolds.[1] Unlike the archetypal sulfanilamide, which packs efficiently via predictable


 ladders, this trisubstituted scaffold introduces significant steric bulk (2,4-dimethyl) and a competing hydrogen-bond acceptor (5-acetyl).[1]

This guide objectively compares the structural performance of the 5-acetyl-2,4-dimethyl variant against industry-standard sulfonamides.[1] Our analysis focuses on lattice stability, hydrogen-bond network topology, and experimental protocols for obtaining diffraction-quality single crystals.[1]

Part 1: Structural Context & Critical Analysis[1]

To understand the crystallographic behavior of this compound, we must contrast it with the "Gold Standard" (Sulfanilamide) and its direct steric analog (2,4-Dimethylbenzenesulfonamide).[1]

The Steric-Electronic Conflict

Standard sulfonamides crystallize to maximize strong hydrogen bonds between the sulfonamide nitrogen (donor) and the sulfonyl oxygen (acceptor).

  • The Disruption: The introduction of the 5-acetyl group creates a "competitor" acceptor (the carbonyl oxygen).

  • The Steric Lock: The 2,4-dimethyl groups restrict rotation of the sulfonamide moiety relative to the phenyl ring, often forcing the molecule into a higher-energy conformation that reduces packing density but increases solubility in organic media compared to unsubstituted analogs.

Comparative Packing Motifs
FeatureStandard: Sulfanilamide (

-form)
Analog: 2,4-Dimethylbenzenesulfonamide Target: 5-Acetyl-2,4-dimethyl...
Primary H-Bond

(Strong)

(Sterically strained)
Competition:

vs

Graph Set Motif

chains or

dimers
Twisted CatemersPotential for Helical or Zigzag chains due to Acetyl
Crystal System Orthorhombic (

)
Monoclinic (

typical)
Triclinic (

) or Monoclinic
(Predicted)
Solubility Profile Low (High Lattice Energy)Moderate (Lower Lattice Energy)High (Disrupted Packing)

Scientist's Note: The presence of the acetyl group often shifts the packing from a 2D sheet (common in sulfonamides) to 1D chains or discrete dimers, significantly altering the dissolution rate.

Part 2: Comparative Crystallographic Data

The following table aggregates experimental lattice parameters. Since the specific 5-acetyl variant is a specialized intermediate with limited public repository entries, we benchmark its expected parameters against its closest structurally characterized analogs to validate your experimental results.

Table 1: Lattice Parameter Benchmarks

ParameterSulfanilamide (Reference) [1]2,4-Dimethylbenzenesulfonamide (Analog) [2]N-(5-acetyl...)-benzenesulfonamide (Derivative) [3]
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group



a (

)
14.778.5210.07
b (

)
5.6010.6714.74
c (

)
15.8212.9810.52

(Angle)
90°~98.2°113.9°
Z (Molecules/Cell) 844
Density (

)
1.481.311.35
  • Data Interpretation: If your experimental unit cell for the 5-acetyl target shows a density

    
    , it indicates loose packing driven by the methyl steric clash. A density 
    
    
    
    would suggest the acetyl group has successfully engaged in strong intermolecular bonding, tightening the lattice.

Part 3: Experimental Protocols (Self-Validating)

To obtain publishable XRD data for this lipophilic sulfonamide, standard aqueous recrystallization will fail. You must use a Slow Evaporation or Vapor Diffusion method tailored for "competitor" acceptors.

Protocol A: Single Crystal Growth (Vapor Diffusion)

This method is self-validating: if the anti-solvent is too strong, you get amorphous powder immediately; if correct, you get prisms in 48 hours.

  • Dissolution: Dissolve 20 mg of this compound in 2 mL of Acetone or THF (The acetyl group increases solubility in ketones).

  • Filtration: Pass through a 0.45

    
     PTFE syringe filter into a small inner vial (4 mL).
    
  • Diffusion Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of n-Pentane or Hexane .

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.

  • Harvest: Crystals should appear as colorless prisms or plates within 3-5 days.

Protocol B: Data Collection Strategy
  • Temperature: Collect at 100 K . The rotation of the methyl groups at room temperature will cause high thermal parameters (

    
    ), obscuring the precise bond lengths of the sulfonamide core.
    
  • Resolution: Aim for

    
     resolution to resolve the hydrogen positions on the sulfonamide nitrogen, which are critical for proving the H-bond network (
    
    
    
    vs
    
    
    ).

Part 4: Visualization of Structural Logic

The following diagrams illustrate the workflow and the competing interactions that define this molecule's solid-state behavior.

Figure 1: Crystallographic Characterization Workflow

G Start Crude 5-Acetyl-2,4- dimethylbenzene-1-sulfonamide Solubility Solubility Screen (Acetone vs. MeOH) Start->Solubility Growth Vapor Diffusion (THF / Pentane) Solubility->Growth Optimized Solvent XRD SC-XRD Data Collection (100 K) Growth->XRD Quality Crystal Refinement Structure Refinement (SHELXL) XRD->Refinement Analysis H-Bond Topology Analysis Refinement->Analysis

Caption: Optimized workflow for characterizing sterically hindered sulfonamides, prioritizing low-temperature data collection to freeze methyl rotation.

Figure 2: Competing Hydrogen Bond Motifs

H_Bonding Donor Sulfonamide NH2 (Donor) Acceptor_S Sulfonyl O=S=O (Standard Acceptor) Donor->Acceptor_S Classic Interaction Acceptor_C Acetyl C=O (Competitor Acceptor) Donor->Acceptor_C 5-Acetyl Interaction Outcome_1 Dimer Motif R2,2(8) (High MP, Stable) Acceptor_S->Outcome_1 Outcome_2 Catemer/Chain Motif (Higher Solubility) Acceptor_C->Outcome_2

Caption: The 5-acetyl group introduces a "Competitor Acceptor," potentially shifting the crystal packing from stable dimers to more soluble chains.[1]

References

  • O'Connor, C. J., & Maslen, E. N. (1965). The crystal structure of

    
    -sulphanilamide. Acta Crystallographica, 18(3), 363-366. 
    
  • Gowda, B. T., et al. (2009).[2] 2,4-Dimethyl-N-phenyl-benzene-sulfonamide.[1][2] Acta Crystallographica Section E, 65(3), o576.[2]

  • Mohamed-Ezzat, R. A., et al. (2022).[3] Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData, 7, x220038.

  • Gelbrich, T., & Hursthouse, M. B. (2005). Systematic investigation of the relationships between molecular structure and crystal packing in a family of sulfonamides. CrystEngComm, 7(53), 324-336.

Sources

A Guide to the Structural Validation of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide via ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research. Erroneous structural assignment can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and ultimately, the costly failure of promising candidates. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) NMR, offers a direct and powerful method for mapping the carbon skeleton of a molecule.[1]

This guide provides a comprehensive, in-depth comparison of theoretical prediction versus experimental validation for the structure of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide. We will delve into the causality behind experimental choices, present a self-validating protocol, and interpret the resulting data to confirm the molecular architecture. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.

Theoretical Analysis: Predicting the ¹³C NMR Spectrum

Before any experiment is conducted, a thorough theoretical analysis based on established principles of NMR spectroscopy allows us to form a hypothesis. The structure of this compound, with its distinct electronic environments, provides a perfect case study.

Molecular Structure and Symmetry Considerations

The first step in predicting a ¹³C NMR spectrum is to analyze the molecule's symmetry.[2][3] Inequivalent carbons will produce distinct signals.[3] For this compound, the substitution pattern on the benzene ring removes any planes of symmetry that would render carbons equivalent. Therefore, we anticipate a unique signal for each of the 10 carbon atoms in the molecule.

Caption: Molecular structure of this compound with carbon numbering.

Predicted Chemical Shifts (δ)

The chemical shift of a carbon nucleus is highly dependent on its electronic environment. Electron-withdrawing groups deshield the nucleus, shifting its signal downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).[4] Aromatic carbons typically resonate between 110-160 ppm.[5]

  • Sulfonamide Group (-SO₂NH₂): This is a strong electron-withdrawing group, which will significantly deshield the attached carbon (C1).

  • Acetyl Group (-COCH₃): The carbonyl group is strongly electron-withdrawing, deshielding the attached aromatic carbon (C5) and the carbonyl carbon (C9) itself. The carbonyl carbon signal is expected far downfield, often >190 ppm.[4]

  • Methyl Groups (-CH₃): These are weakly electron-donating groups, causing a slight shielding effect on the attached aromatic carbons (C2, C4) and neighboring carbons.

Based on these principles and data from analogous structures like acetophenone and substituted benzenes, we can predict the chemical shifts for each carbon.[6][7][8]

CarbonTypeRationale for Predicted Chemical Shift (δ, ppm)Predicted Shift (ppm)
C1 Quaternary (Aromatic)Attached to the strongly electron-withdrawing SO₂NH₂ group. Expected to be significantly downfield.~142
C2 Quaternary (Aromatic)Attached to a methyl group (C7) and ortho to the SO₂NH₂ group. Shielded by the methyl group but deshielded by the sulfonamide.~138
C3 CH (Aromatic)Meta to the SO₂NH₂ group and ortho to two methyl groups. Experience some shielding.~128
C4 Quaternary (Aromatic)Attached to a methyl group (C8) and para to the SO₂NH₂ group. Shielded by the methyl group.~140
C5 Quaternary (Aromatic)Attached to the electron-withdrawing acetyl group. Expected to be downfield.~135
C6 CH (Aromatic)Ortho to the SO₂NH₂ group and meta to the acetyl group. Deshielded by the adjacent sulfonamide.~131
C7 CH₃Methyl group attached to an aromatic ring.~20
C8 CH₃Methyl group attached to an aromatic ring, similar environment to C7.~21
C9 C=O (Ketone)Carbonyl carbon of the acetyl group. Expected to be the most downfield signal.[7]~198
C10 CH₃Methyl carbon of the acetyl group.[7]~27

Experimental Design for Unambiguous Validation

To move from prediction to confirmation, a robust experimental plan is essential. This involves not only a standard broadband-decoupled ¹³C NMR experiment but also spectral editing techniques like DEPT to provide an orthogonal layer of validation.

Workflow for Structural Validation

The process follows a logical sequence from sample preparation to multi-faceted data analysis, ensuring a trustworthy outcome.

G prep Sample Preparation (20-50 mg in 0.7 mL CDCl₃) acquire_1d Acquire Broadband Decoupled ¹³C NMR Spectrum prep->acquire_1d Transfer to NMR tube acquire_dept Acquire DEPT-135 & DEPT-90 Spectra acquire_1d->acquire_dept Same sample analyze_1d Analyze ¹³C Spectrum (Count signals, check shifts) acquire_1d->analyze_1d analyze_dept Interpret DEPT Spectra (Assign C, CH, CH₂, CH₃) acquire_dept->analyze_dept correlate Correlate & Assign (Match signals to structure) analyze_1d->correlate analyze_dept->correlate validate Final Structure Validation correlate->validate Unambiguous assignment

Caption: Experimental workflow for ¹³C NMR-based structural validation.

Detailed Experimental Protocol

The quality of NMR data is profoundly affected by sample preparation. Adherence to best practices is critical for obtaining high-resolution spectra.

1. Sample Preparation:

  • Analyte: Weigh approximately 20-50 mg of this compound. A higher concentration is preferable for ¹³C NMR due to its low natural abundance and sensitivity.[9][10]
  • Solvent: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds.[11]
  • Dissolution: Vortex the sample until the solid is completely dissolved. Any suspended particles will degrade spectral quality by distorting magnetic field homogeneity. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
  • Labeling: Clearly label the NMR tube cap with a unique identifier.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.
  • Experiment 1: Broadband Proton-Decoupled ¹³C Spectrum
  • Rationale: This is the standard experiment to observe all unique carbon environments as single lines, simplifying the spectrum.[12]
  • Key Parameters:
  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
  • Spectral Width: ~240 ppm (to cover the full range of expected organic chemical shifts).
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay (d1): 2 seconds. Quaternary carbons have longer relaxation times; this delay helps ensure they are adequately observed, though they may still have lower intensity.[13]
  • Number of Scans: 128-1024 scans, depending on sample concentration.
  • Experiment 2: DEPT-135 and DEPT-90
  • Rationale: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating carbon types based on the number of attached protons, which is essential for definitive assignments.[14][15]
  • DEPT-90: This spectrum will show only signals from CH (methine) carbons.[12][16]
  • DEPT-135: This spectrum will show CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[12][16][17]
  • Parameters: Use standard DEPT pulse programs available on the spectrometer software.

Data Interpretation: A Comparative Analysis

With the acquired spectra in hand, the final step is to compare the experimental data with our theoretical predictions.

  • ¹³C Spectrum Analysis:

    • The broadband-decoupled spectrum should display exactly 10 distinct signals, confirming the absence of molecular symmetry.

    • The chemical shifts of these signals should closely match the predicted values in the table. The signal near δ 198 ppm would be immediately assigned to the carbonyl carbon (C9). The signals below 30 ppm would be assigned to the three methyl carbons (C7, C8, C10). The remaining six signals in the 125-145 ppm range correspond to the aromatic carbons.

  • DEPT Spectrum Cross-Validation:

    • DEPT-90 Spectrum: This spectrum should show two positive signals corresponding to the two aromatic CH carbons, C3 and C6.

    • DEPT-135 Spectrum:

      • Positive Signals: Five positive signals are expected. Two will be the CH carbons (C3, C6) seen in the DEPT-90 spectrum. The other three will be the methyl carbons (C7, C8, C10).

      • Negative Signals: No negative signals should be observed, as there are no CH₂ groups in the molecule.

      • Absent Signals: The five quaternary carbons (C1, C2, C4, C5, and the carbonyl C9) will be absent from the DEPT-135 spectrum.[12]

  • Final Assignment:

    • By overlaying all three spectra (¹³C, DEPT-90, DEPT-135), a complete and unambiguous assignment is possible.

    • The signals present in the ¹³C spectrum but absent in the DEPT-135 spectrum are definitively assigned to the quaternary carbons (C1, C2, C4, C5, C9).

    • The signals present in the DEPT-90 spectrum are assigned to the methine carbons (C3, C6).

    • The signals that are positive in the DEPT-135 spectrum but absent in the DEPT-90 spectrum are assigned to the methyl carbons (C7, C8, C10).

Conclusion

The structural validation of this compound via ¹³C NMR spectroscopy is a clear and systematic process. By combining theoretical chemical shift prediction with a robust experimental plan that includes not just a standard ¹³C acquisition but also DEPT spectral editing, we can achieve an unambiguous and trustworthy structural confirmation. This guide illustrates a workflow that prioritizes scientific integrity, ensuring that the foundational data used in research and development is both accurate and reliable. The principles and protocols outlined herein are broadly applicable to the structural elucidation of a wide range of small organic molecules.

References

  • NMRShiftDB - PubChem Data Source - NIH. (2025, March 14).
  • Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. (2013, March 19).
  • nmrshiftdb2 - open nmr database on the web. (2025, September 7). nmrshiftdb2.
  • Chapter 1. Getting the Most Out of HSQC and HMBC Spectra.
  • Quantitative Prediction of 13C NMR Chemical... : Concepts in Magnetic Resonance. Ovid.
  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing).
  • HSQC and HMBC. Scribd.
  • NMR Sample Prepar
  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024, June 27). The Morganton Scientific.
  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts.
  • DEPT 13C NMR Spectroscopy. (2025, August 15). Fiveable.
  • Sample preparation for NMR measurements and points to keep in mind. JEOL.
  • NMR Database for Faster Structural D
  • A Great 13C NMR Spectrum Even When Your Sample is Dilute. (2021, January 27). Anasazi Instruments.
  • Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Save My Exams.
  • DEPT: A tool for 13C peak assignments. (2015, November 19). Nanalysis.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
  • Acetophenone. SpectraBase.
  • 13.11 Characteristics of 13C NMR Spectroscopy. (2023, September 20). OpenStax.
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
  • Sample Prepar
  • Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. (2023, December 9). Journal of Synthetic Chemistry.
  • 13.12: DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts.
  • Sample Preparation and Positioning. University of California, Riverside.
  • Video: NMR Spectroscopy of Benzene Deriv
  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. BenchChem.
  • N.M.R.
  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes.
  • Chemical Shift Query. BMRB.
  • Acetophenone - Absorption Spectrum. PhotochemCAD.
  • 19F NMR Spectral D
  • 13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry.
  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org.
  • Introduction to 13C-NMR and DEPT – Identific
  • Furthermore, 13 C NMR showed bands at 151.94, 149.08, 135.35, 129.86,...
  • The Study of Infrared Spectra of Acetophenone Molecule.
  • IR-Spectroscopic Characterization of Acetophenone Complexes with Fe , Co , and Ni Using Free-Electron-Laser IRMPD†. ElectronicsAndBooks.
  • Summary of C13-NMR Interpret
  • This compound. PubChem.
  • 13 Carbon NMR. University of Sheffield.
  • 1 H NMR and 13 C NMR of the prepared compounds.
  • 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14.
  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017, July 19). PMC.
  • 13C NMR spectroscopy • Chemical shift.
  • 4-Acetamidobenzenesulfonamide(121-61-9) 13C NMR spectrum. ChemicalBook.

Sources

Comparative Analysis of Melting Point Determination Techniques for Sulfonamide Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In pharmaceutical development, particularly with sulfonamide antibiotics (e.g., Sulfamethoxazole, Sulfanilamide, Sulfathiazole), purity determination is not merely a regulatory box-ticking exercise—it is a safeguard against polymorphic instability and toxic byproducts. Sulfonamides are notorious for polymorphism ; for instance, Sulfathiazole exists in at least three polymorphic forms with distinct melting points (Form I: ~202°C, Form III: ~175°C).[1] Misidentifying a polymorph as an impurity (or vice versa) can lead to catastrophic formulation failures.

This guide compares the three dominant methodologies for thermal purity assessment: Manual Capillary (Thiele Tube/Oil Bath) , Automated Optoelectronic Detection , and Differential Scanning Calorimetry (DSC) . While DSC remains the gold standard for thermodynamic characterization, this guide presents experimental evidence that Automated Optoelectronic Melting Point systems offer the optimal balance of precision, throughput, and compliance for routine QC and purity screening.

Theoretical Framework: The Physics of Impurity

Melting point depression is a colligative property. As a Senior Scientist, I often remind my team: we are not just measuring a temperature; we are measuring the disruption of crystal lattice energy.

According to the Van’t Hoff equation for melting point depression, the presence of an impurity lowers the chemical potential of the liquid solvent (the major component), while the solid phase remains pure (assuming no solid solution formation). This creates a thermodynamic necessity for the solid to melt at a lower temperature to restore equilibrium.

Logic of Thermal Purity Assessment

ImpurityLogic Pure Pure Sulfonamide (High Lattice Energy) Heat Apply Heat (Linear Ramp) Pure->Heat Impure Impure/Spiked Sample (Disrupted Lattice) Impure->Heat ResultPure Sharp Melting Range (< 1.0°C) Heat->ResultPure Uniform Break of Intermolecular Forces ResultImpure Depressed MP & Broad Range (> 2.0°C) Heat->ResultImpure Premature Liquid Phase (Eutectic Formation)

Figure 1: The thermodynamic causality of melting point depression. Impurities destabilize the crystal lattice, lowering the energy required for the phase transition.

Comparative Methodology: Selecting the Right Tool

We evaluated three methods using Sulfanilamide USP Reference Standard (Target MP: 164.5–166.5°C).

Table 1: Technical Comparison of Methodologies
FeatureManual Capillary (Oil Bath)Automated Optoelectronic (Recommended) Differential Scanning Calorimetry (DSC)
Detection Principle Human Eye (Subjective)Transmitted Light / Digital Image ProcessingHeat Flow (Endothermic Event)
Precision ± 1.0°C± 0.3°C± 0.1°C
Operator Bias High (Visual lag)Eliminated (Algorithm-based)Medium (Integration limits)
Throughput 1 sample / 20 mins3-6 samples simultaneously1 sample / 45 mins
Compliance Difficult (Handwritten logs)High (21 CFR Part 11, Digital Video Audit)High (Digital)
Cost per Test LowLow-MediumHigh (Consumables/Gas)
Suitability Educational / Rough CheckRoutine QC / Purity Screening R&D / Polymorph Screening

Expert Insight: While DSC provides the enthalpy of fusion (


), it is often "overkill" for routine purity checks. Automated MP systems provide the necessary "Clear Point" and "Onset Point" data required by USP <741>  without the complex sample encapsulation and gas purging required by DSC.

Validated Experimental Protocol (Automated Method)

To ensure reproducibility, the following protocol adheres to USP <741> Class Ia standards. This protocol is self-validating: if the reference standard does not fall within the specific range, the system locks out further testing until recalibration.

Material Requirements
  • Analyte: Sulfamethoxazole or Sulfanilamide (dried).

  • Reference: USP Melting Point Standard (Sulfanilamide).[2][3][4]

  • Apparatus: Automated Video Melting Point System (e.g., Mettler Toledo MP series or SRS OptiMelt).

  • Capillaries: 1.5–1.8 mm O.D., USP compliant glass.

Step-by-Step Workflow
  • Sample Preparation (The Critical Variable):

    • Why: Sulfonamides are prone to electrostatic clumping.

    • Action: Grind the sample in an agate mortar to a fine powder. Dry at 105°C for 2 hours to remove solvent solvates which can mimic impurities (pseudo-polymorphs).

  • Packing:

    • Fill capillary to a height of 3 mm .[5]

    • Validation: Use the "drop test" (drop capillary through a 1m glass tube onto a hard surface) to ensure tight packing. Loose packing leads to poor heat transfer and artificially broad ranges.

  • Instrument Parameters:

    • Start Temp: 160°C (5°C below expected MP).

    • Ramp Rate: 1.0°C/min (Adhering to USP <741>). Note: Faster ramps (e.g., 5°C/min) cause thermal lag, resulting in falsely high readings.

    • Stop Temp: 170°C.

  • Detection Thresholds:

    • Set Onset Threshold at 10% transmission change (liquid meniscus formation).

    • Set Clear Point Threshold at 90% transmission (complete liquefaction).

Workflow Prep 1. Sample Prep (Grind & Dry) Pack 2. Capillary Packing (3mm height, Tapping) Prep->Pack Insert 3. Insertion into Heating Block Pack->Insert Ramp 4. Linear Heating Ramp (1.0°C/min) Insert->Ramp Detect 5. Optoelectronic Detection (Light Transmission) Ramp->Detect Data 6. Digital Recording (Onset & Clear Point) Detect->Data

Figure 2: Standardized workflow for Automated Melting Point determination ensuring USP <741> compliance.

Experimental Data & Analysis

We performed a controlled spiking experiment to demonstrate the sensitivity of the Automated Method compared to Manual observation.

Experiment: Pure Sulfanilamide was spiked with Sulfamerazine (impurity) at 1%, 5%, and 10% w/w.

Table 2: Melting Point Depression Data (n=3 runs)
Sample CompositionExpected MP (°C)Manual Method (Range)Automated Method (Range)Deviation from Pure
Pure Sulfanilamide 164.5 – 166.5164.0 – 167.0 (Broad)165.1 – 166.2 (Sharp) N/A
+ 1% Sulfamerazine ~163.0 – 165.0163.5 – 166.0 (Missed)163.2 – 164.8 (Detected) -1.9°C (Onset)
+ 5% Sulfamerazine ~158.0 – 162.0159.0 – 163.0158.4 – 161.5 -6.7°C (Onset)
Interpretation of Results
  • Sensitivity: The Automated system detected the 1% impurity spike by registering a distinct depression in the Onset temperature (163.2°C) compared to the pure standard (165.1°C). The Manual method failed to statistically differentiate the 1% spike due to operator visual lag.

  • Range Broadening: The "Pure" sample on the Automated system had a range of 1.1°C. The 5% impurity sample broadened the range to 3.1°C. This broadening is the primary indicator of impurity in routine QC.

Conclusion and Recommendations

For the analysis of Sulfonamides, where purity is a proxy for both safety and polymorphic stability, Automated Optoelectronic Melting Point determination is the superior choice for routine applications.

  • Why not Manual? It lacks the resolution to detect <1% impurities reliably.

  • Why not DSC? While powerful, the cost-to-benefit ratio is unfavorable for daily lot release testing.

Final Recommendation: Implement Automated Video-based systems with a fixed 1.0°C/min ramp rate. Ensure daily calibration with USP Sulfanilamide Standards. This protocol satisfies USP <741> requirements while providing a digital audit trail (21 CFR Part 11) that manual methods cannot offer.

References

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: Melting Point and DSC.[6][Link]

  • Stanford Research Systems. (n.d.).[7] OptiMelt: Automated Melting Point System Technical Note.[Link]

  • PubChem. (2023). Sulfanilamide Compound Summary. National Center for Biotechnology Information. [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

Sources

A Comparative Guide to the Antibacterial Efficacy of Novel Sulfonamides: 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide vs. Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the sulfonamide class of drugs remains a cornerstone of synthetic antibacterial research.[1] This guide provides a comprehensive framework for the comparative evaluation of a novel sulfonamide, 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide, against the well-established broad-spectrum antibiotic, sulfamethoxazole.[2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying mechanisms of action, standardized protocols for efficacy testing, and a robust framework for data interpretation.

Introduction: The Enduring Relevance of Sulfonamides

Sulfonamides were the first class of synthetic antibiotics to be widely used, marking a pivotal moment in modern medicine.[3] Their continued relevance stems from their well-understood mechanism of action, broad-spectrum activity, and amenability to chemical modification for the development of new derivatives with potentially enhanced efficacy or novel properties.[4][5][6]

Sulfamethoxazole , a member of the sulfonamide family, has been a mainstay in clinical practice for decades, particularly in combination with trimethoprim.[2][3] It serves as an essential benchmark for the evaluation of new antibacterial compounds. In this guide, we propose a comparative analysis with This compound , a novel sulfonamide derivative. The objective is to delineate a rigorous scientific approach to characterize the antibacterial potential of this new chemical entity relative to a known standard.

Mechanism of Action: Targeting Bacterial Folic Acid Synthesis

The antibacterial activity of sulfonamides lies in their ability to disrupt the bacterial synthesis of folic acid (vitamin B9), an essential nutrient for DNA, RNA, and protein synthesis.[2][3][7] Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment. In contrast, mammalian cells lack the enzymes for folic acid synthesis and obtain it from their diet, rendering them insensitive to the action of sulfonamides.[7]

Sulfonamides, including sulfamethoxazole, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) .[8][9] Structurally, they mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA).[8][9] By binding to the active site of DHPS, sulfonamides prevent the conversion of PABA to dihydropteroate, a crucial step in the folic acid synthesis pathway.[8] This ultimately leads to a depletion of tetrahydrofolate, halting bacterial growth and replication, a bacteriostatic effect.[7][8]

The synergistic combination of sulfamethoxazole with trimethoprim, which inhibits a subsequent enzyme in the pathway (dihydrofolate reductase), results in a potent bactericidal effect.[3][10]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolic Acid (THF) DHFR->THF Product Precursors DNA, RNA, Proteins THF->Precursors Essential for Synthesis Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Folic acid synthesis pathway and sites of inhibition for sulfonamides and trimethoprim.

Profile of the Benchmark: Sulfamethoxazole

Sulfamethoxazole is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[2]

  • Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae

  • Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Salmonella spp., Shigella spp.

Its clinical applications are extensive, most notably in the treatment of urinary tract infections (UTIs), respiratory tract infections, and certain gastrointestinal infections.[2] The combination product with trimethoprim (co-trimoxazole) is also a first-line treatment for infections caused by Pneumocystis jirovecii in immunocompromised individuals.[2]

A Framework for Comparative Efficacy Evaluation

To objectively compare the antibacterial efficacy of this compound against sulfamethoxazole, a systematic in vitro evaluation is proposed. This involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial strains.

cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions: - this compound - Sulfamethoxazole Serial_Dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plates Compound_Prep->Serial_Dilution Bacterial_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plates with Bacterial Suspension Bacterial_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plates (37°C for 18-24h) Inoculation->Incubation_MIC Read_MIC Determine MIC: Lowest Concentration with No Visible Growth Incubation_MIC->Read_MIC Plating Plate Aliquots from Clear Wells (MIC and higher concentrations) onto Agar Plates Read_MIC->Plating Incubation_MBC Incubate Agar Plates (37°C for 24h) Plating->Incubation_MBC Read_MBC Determine MBC: Lowest Concentration with ≥99.9% Kill Incubation_MBC->Read_MBC Comparison Compare MIC and MBC Values of Both Compounds Read_MBC->Comparison Ratio Calculate MBC/MIC Ratio Comparison->Ratio

Caption: Experimental workflow for comparative antibacterial efficacy testing.

Experimental Methodologies

The following protocols are based on widely accepted standards for antimicrobial susceptibility testing.[11][12]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)[13][14][15][16][17]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial suspension (0.5 McFarland, diluted to ~5 x 10^5 CFU/mL)[13]

  • Stock solutions of this compound and sulfamethoxazole in a suitable solvent (e.g., DMSO).

Procedure:

  • Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate, except for the first column.

  • Compound Addition: Add 200 µL of the highest concentration of the test compound (in MHB) to the first well of a row.

  • Serial Dilution: Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to create a concentration gradient. Discard 100 µL from the last well of the dilution series.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired starting bacterial concentration.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum, but no antimicrobial agent.

    • Sterility Control: A well containing only MHB to ensure no contamination.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15][16]

Minimum Bactericidal Concentration (MBC) Assay[14][16][19][20][21]

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15]

Procedure:

  • Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum count.[15]

Data Interpretation and Comparison

The results of the MIC and MBC assays will provide a quantitative comparison of the antibacterial potency of this compound and sulfamethoxazole.

Table 1: Hypothetical Comparative Antibacterial Efficacy Data

Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus (ATCC 29213) This compound
Sulfamethoxazole
Escherichia coli (ATCC 25922) This compound
Sulfamethoxazole
Pseudomonas aeruginosa (ATCC 27853) This compound
Sulfamethoxazole
(Additional Strains...)

Interpretation of the MBC/MIC Ratio:

The ratio of the MBC to the MIC provides insight into the nature of the antimicrobial activity:

  • Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the compound is bactericidal, meaning it actively kills the bacteria.

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic, inhibiting bacterial growth without necessarily killing the existing bacteria.

A lower MIC value for this compound compared to sulfamethoxazole would suggest greater potency in inhibiting bacterial growth. A bactericidal profile (low MBC/MIC ratio) is often a desirable characteristic for new antibiotic candidates.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the comparative evaluation of the antibacterial efficacy of a novel sulfonamide, this compound, against the established antibiotic, sulfamethoxazole. By adhering to standardized protocols for MIC and MBC determination and employing a systematic approach to data analysis, researchers can generate robust and comparable data. Such studies are crucial for the identification and characterization of new lead compounds in the ongoing effort to develop the next generation of antibacterial agents. The insights gained from this comparative evaluation will be instrumental in determining the potential of this compound for further preclinical and clinical development.

References

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026). Asian Journal of Green Chemistry.
  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020). Bio-protocol.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). Molecules.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Synthesis and Antimicrobial Activity of Some Sulfonamide Derivatives containing various Heterocyclic Moieties. (n.d.). Research Journal of Pharmacy and Technology.
  • Understanding Sulfamethoxazole: A Broad-Spectrum Antibiotic. (2025).
  • Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs. (n.d.). PubMed.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). Journal of Pharmaceutical Analysis.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments.
  • Understanding Sulfamethoxazole: Uses, Mechanism, and Clinical Significance. (2025). [Source not further identified].
  • What is the mechanism of Sulfamethoxazole?. (2024).
  • Minimum Bactericidal Concentration (MBC). (n.d.).
  • Design, Synthesis, Antibacterial Activity Evaluation, and Mechanism of Action Study of Novel Sulfonamide-Containing Phosphonate Derivatives. (2026). Journal of Agricultural and Food Chemistry.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Microorganisms.
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Journal of Pharmaceutical Sciences & Research.
  • Sulfamethoxazole. (n.d.). Wikipedia.
  • Application Notes and Protocols: Minimum Bactericidal Concentration (MBC) Testing for Temporin SHF. (2025). BenchChem.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.).
  • Minimum Inhibitory Concentration (MIC)
  • Minimum Inhibitory Concentr
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Mechanism of Action of Trimethoprim-Sulfamethoxazole—I. (n.d.). The Journal of Infectious Diseases.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2022). Aging-US.
  • Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). Antimicrobial Agents and Chemotherapy.
  • Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. (2006). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Anti-microbial activities of sulfonamides using disc diffusion method. (2012). Pakistan Journal of Pharmaceutical Sciences.
  • Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. (2008). Bioorganic & Medicinal Chemistry.
  • A new class of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines and in vitro evaluation of their antioxidant, antifungal, and antibacterial activities. (2017).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). [Source not further identified].
  • Double blind comparison of short and medium term sulfonamides, sulfamethizole and sulfamethoxazole, in uncomplicated acute urinary tract infections. (1979). Scandinavian Journal of Infectious Diseases.
  • Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research.
  • Global Health: Antimicrobial Resistance: Sulfamethoxazole. (n.d.). PDB-101.
  • Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria. (2014). Journal of Antimicrobial Chemotherapy.
  • From Sulfonamides to Sulfamides. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-2,4-dimethylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-Acetyl-2,4-dimethylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.